2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
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Overview
Description
The compound “2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol” is a complex chemical entity that combines three distinct functional groups: an amino alcohol, an epoxide, and a bisphenol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each targeting the formation of specific functional groups. The preparation of 2-aminoethanol can be achieved through the reaction of ethylene oxide with ammonia. The 2-(chloromethyl)oxirane component can be synthesized by the chlorination of epichlorohydrin.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The production of bisphenol A, for instance, is carried out in continuous reactors where phenol and acetone are reacted under controlled conditions. The epoxide and amino alcohol components are similarly produced using optimized industrial processes to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The epoxide ring can be reduced to a diol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of plastics, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The phenolic groups can engage in hydrogen bonding and π-π interactions, while the epoxide ring can undergo ring-opening reactions with nucleophiles. The amino alcohol component can participate in hydrogen bonding and act as a nucleophile in various reactions .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but lacks the epoxide and amino alcohol components.
Epichlorohydrin: Contains the epoxide and chloromethyl groups but lacks the bisphenol and amino alcohol components.
Ethanolamine: Contains the amino alcohol group but lacks the epoxide and bisphenol components.
Uniqueness
The presence of the amino alcohol, epoxide, and bisphenol groups allows for a wide variety of chemical reactions and interactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
38891-59-7 |
---|---|
Molecular Formula |
C20H28ClNO4 |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
2-aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C3H5ClO.C2H7NO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3;3-1-2-4/h3-10,16-17H,1-2H3;3H,1-2H2;4H,1-3H2 |
InChI Key |
DFVYRWKYWYCYBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl.C(CO)N |
Related CAS |
38891-59-7 |
Origin of Product |
United States |
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